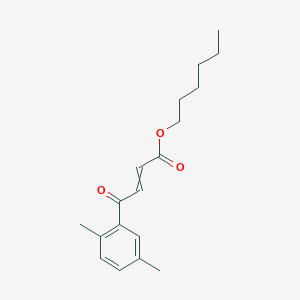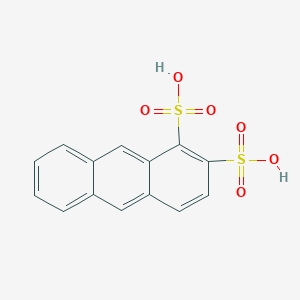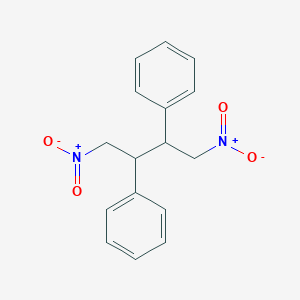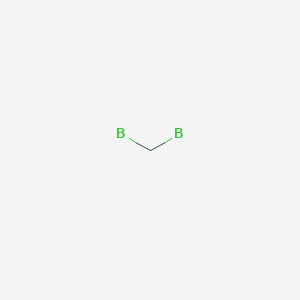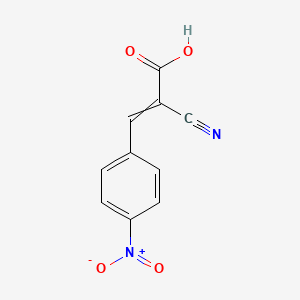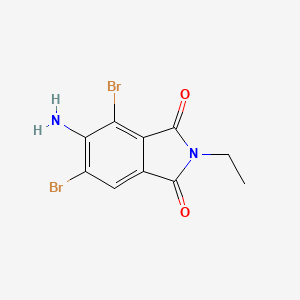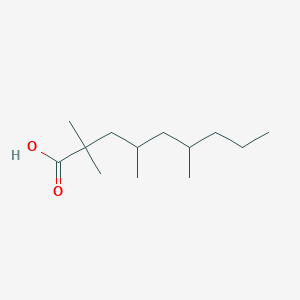
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoethoxy group, dimethyl and diphenyl substitutions, and a pyrazolium core. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps:
Formation of the Bromoethoxy Intermediate: The initial step involves the preparation of the bromoethoxy intermediate through the Williamson Ether Synthesis.
Pyrazolium Core Formation: The next step involves the formation of the pyrazolium core through a cyclization reaction. This step typically requires the use of a strong base and appropriate reaction conditions to facilitate the cyclization.
Final Assembly: The final step involves the coupling of the bromoethoxy intermediate with the pyrazolium core, followed by methylation to form the methyl sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different ethers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and studies on its biological activity.
Material Science:
作用机制
The mechanism of action of 4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromoethoxy group can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions.
Electrophilic Interactions: The phenyl groups can participate in electrophilic interactions, facilitating the formation of substituted aromatic compounds.
相似化合物的比较
Similar Compounds
4-(2-Bromoethoxy)benzoate: This compound shares the bromoethoxy group but differs in its overall structure and reactivity.
2-Bromo-2-methylpropane: While it contains a bromo group, its structure and applications differ significantly.
Uniqueness
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its combination of functional groups and the pyrazolium core, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
60614-14-4 |
|---|---|
分子式 |
C20H25BrN2O5S |
分子量 |
485.4 g/mol |
IUPAC 名称 |
4-(2-bromoethoxy)-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C19H21BrN2O.CH4O4S/c1-21-17(15-9-5-3-6-10-15)19(23-14-13-20)18(22(21)2)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
VTTQDMZCQVHDQE-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OCCBr)C3=CC=CC=C3.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
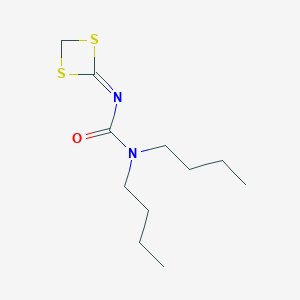
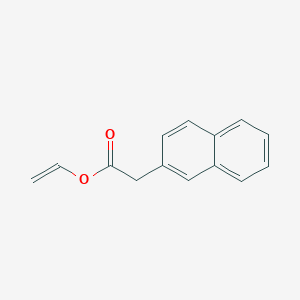
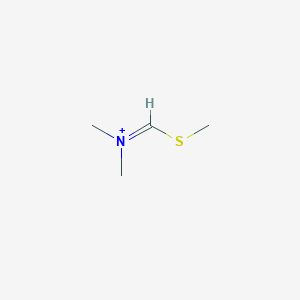
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
